molecular formula C9H16NO+ B073127 Ammonium, (5-methylfurfuryl)trimethyl-, iodide CAS No. 1197-60-0

Ammonium, (5-methylfurfuryl)trimethyl-, iodide

Cat. No.: B073127
CAS No.: 1197-60-0
M. Wt: 154.23 g/mol
InChI Key: KOWVJDFMEZKDDT-UHFFFAOYSA-N
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Description

It is a potent muscarinic agonist, meaning it can activate muscarinic acetylcholine receptors in the body . This compound is primarily used in scientific research due to its specific interactions with muscarinic receptors.

Mechanism of Action

Target of Action

5-METHYLFURMETHIODIDE, also known as Preparation 7070, 5-Methylfurtrethonium iodide, or Ammonium, (5-methylfurfuryl)trimethyl-, iodide, is a potent muscarinic agonist . Its primary targets are the muscarinic receptors , which play a crucial role in various physiological functions, including neuronal signaling.

Mode of Action

The compound interacts with its muscarinic receptors, triggering a series of biochemical reactions. It has been observed to produce weak contractions and depolarizations in muscle strips of Ascaris suum, a model organism often used in pharmacological studies . These effects were found to be calcium-independent and mediated by receptors on the muscle .

Biochemical Pathways

5-METHYLFURMETHIODIDE affects several biochemical pathways. It has been found to open mecamylamine-resistant non-selective cation channel currents, inhibit the opening of voltage-activated potassium currents, and increase the threshold of voltage-activated calcium currents . These effects suggest that the compound has a complex mode of action involving multiple ion channels and receptors.

Pharmacokinetics

It is known to be soluble in dmso , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of 5-METHYLFURMETHIODIDE’s action include the modulation of ion channel activity and the alteration of membrane potential . These changes can affect the excitability of neurons and muscle cells, potentially influencing a wide range of physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylfurmethide can be synthesized through a multi-step process involving the reaction of 5-methylfurfuryl alcohol with trimethylamine in the presence of a suitable iodinating agent. The reaction typically proceeds under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of methylfurmethide involves the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is subjected to rigorous quality control measures to meet the required purity standards .

Chemical Reactions Analysis

Types of Reactions

Methylfurmethide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups replacing the iodide ion .

Scientific Research Applications

Methylfurmethide has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylfurmethide is unique due to its high specificity and potency as a muscarinic agonist. Its synthetic origin allows for precise control over its chemical properties, making it a valuable tool in research settings. Additionally, its stability and ease of synthesis make it a preferred choice for studying muscarinic receptor pharmacology .

Properties

IUPAC Name

trimethyl-[(5-methylfuran-2-yl)methyl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16NO/c1-8-5-6-9(11-8)7-10(2,3)4/h5-6H,7H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWVJDFMEZKDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1197-60-0 (iodide)
Record name 5-Methylfurtrethonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80931181
Record name N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14172-53-3, 1197-60-0
Record name 5-Methylfurtrethonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylfurmethide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-METHYLFURTRETHONIUM
Source FDA Global Substance Registration System (GSRS)
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